molecular formula C30H48O3 B1254136 Soyasapogenol E CAS No. 6750-59-0

Soyasapogenol E

Cat. No. B1254136
CAS RN: 6750-59-0
M. Wt: 456.7 g/mol
InChI Key: FNRBOAGVUNHDIL-LMZUXBMISA-N
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Description

Soyasapogenol E is a pentacyclic triterpenoid that is oleanane containing a double bond between positions 12 and 13, and is substituted by hydroxy groups at the 3beta and 24-positions, and by an oxo group at position 22. It is a pentacyclic triterpenoid and a cyclic ketone. It derives from a hydride of an oleanane.

Scientific Research Applications

Biological Functions

Soyasapogenol E, a component of soyasaponins, exhibits a range of biological properties. Research has shown that soyasaponins and their aglycones, including soyasapogenols, possess anti-inflammatory, antimutagenic, anticarcinogenic, antimicrobial, and both hepato- and cardiovascular-protective activities. This supports the potential use of soyasapogenols in functional foods (Guang et al., 2014).

Biosynthesis Methodology

A study developed a method to biosynthesize soyasapogenol B, which is closely related to this compound and possesses higher biological activity than soyasaponin. The research utilized Saccharomyces cerevisiae, a yeast with advanced genetic tools, for the production of soyasapogenol B, demonstrating the feasibility of heterologous synthesis in yeast and providing a reference for the biosynthesis of other triterpenes (Li et al., 2021).

Anticarcinogenic Activity

Soyasaponins and their aglycones, such as this compound, have shown promising results in suppressing colon cancer cell growth. Studies have identified that these compounds exert their effects after being altered by colonic microflora, suggesting a potential role in dietary cancer prevention (Gurfinkel & Rao, 2003).

Structural Analysis

The structure of soyasapogenols, including this compound, has been a subject of extensive research. Studies have revised and confirmed the structures of these compounds, enhancing the understanding of their chemical properties and potential therapeutic applications (Kitagawa et al., 1982; Kitagawa et al., 1988).

Liver Protective Effects

Soyasapogenol A, closely related to this compound, demonstrated protective effects against liver injury mediated by immune response in a mouse model. This suggests a potential for soyasapogenols in treating liver diseases (Kuzuhara et al., 2000).

Effects on Lipid Metabolism

Research on soyasapogenol B, similar to this compound, has shown its ability to reduce triglyceride levels in adipocyte cells, indicating potential applications in addressing obesity and diabetes (Iwamoto et al., 2018).

Anti-Lipid Peroxidative Effects

Soyasapogenols, including this compound, have demonstrated anti-lipid peroxidative effects in vitro. This suggests their potential as antioxidants in food and pharmaceutical applications (Xia, 2010).

Bioavailability and Metabolism

A study investigating the bioavailability of soyasapogenols in rats revealed that they are well-absorbed and metabolized, suggesting their effectiveness as functional food ingredients (Pan et al., 2022).

properties

CAS RN

6750-59-0

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-3,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-1H-picen-4-one

InChI

InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-23,31-32H,9-18H2,1-7H3/t20-,21+,22+,23-,26+,27-,28+,29+,30+/m0/s1

InChI Key

FNRBOAGVUNHDIL-LMZUXBMISA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO)O

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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